![molecular formula C12H18N2 B2975883 (S)-3-Benzyl-1-methyl-piperazine CAS No. 898044-42-3](/img/structure/B2975883.png)
(S)-3-Benzyl-1-methyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Pharmaceuticals: Drug Development and Personalized Medicine
The compound has significant implications in pharmaceuticals, particularly in drug development and personalized medicine. It can be used to create new drug molecules and prepare personalized drugs tailored to individual patients’ needs. This includes designing drugs for controlled release rates, creating porous tablets to ease swallowing difficulties, and fabricating transdermal microneedle patches to reduce patient discomfort .
3D Bioprinting: Organoids and Organ-on-a-Chip
In the realm of 3D bioprinting, (S)-3-Benzyl-1-methyl-piperazine can be utilized to control the distribution of cells and biomaterials to construct organoids or an Organ-on-a-Chip. These technologies are pivotal for drug testing on printed organs that mimic specific disease characteristics, offering an alternative to animal testing and clinical trials .
Material Science: Hydrogen Embrittlement Studies
The compound finds application in material science, particularly in studying hydrogen embrittlement and material degradation. It can be used in conjunction with thermal desorption spectrometry systems to analyze the presence of hydrogen in metals, which is crucial for understanding and preventing material failure .
Semiconductor Research: High-Mass Analysis
In semiconductor research, (S)-3-Benzyl-1-methyl-piperazine is beneficial for high-mass analysis. It can handle complex samples and assist in the study of photovoltaic materials and semiconductor devices, contributing to advancements in electronics and energy sectors .
Nuclear Fusion Research: Isotope Analysis
The compound is also instrumental in nuclear fusion research, where precision isotope analysis is required. It supports ultra-high resolution mass spectrometry, which is essential for understanding fusion processes and developing sustainable energy solutions .
Analytical Chemistry: Thermal Desorption Spectrometry
In analytical chemistry, (S)-3-Benzyl-1-methyl-piperazine can be used in thermal desorption spectrometry to study the thermal properties of materials. This is important for characterizing substances and understanding their behavior under various conditions .
Pharmaceutical Technology: Drug Screening and Testing
The compound plays a role in pharmaceutical technology, particularly in drug screening and testing. It aids in the development of drug delivery systems and facilitates the creation of personalized medication regimens for patients, enhancing the efficacy and safety of treatments .
Biomedical Engineering: Tissue Engineering
Lastly, in biomedical engineering, (S)-3-Benzyl-1-methyl-piperazine can be used in tissue engineering applications. It helps in the development of scaffolds for tissue regeneration, promoting healing and the restoration of function in damaged tissues .
Mechanism of Action
Mode of Action
Like other piperazine derivatives, it may interact with its targets causing conformational changes that could affect the function of these targets .
Biochemical Pathways
Piperazine derivatives have been shown to influence various cellular processes, such as cell proliferation, differentiation, and apoptosis
Pharmacokinetics
Based on the properties of similar compounds, it can be hypothesized that this compound may have good absorption and distribution profiles, undergo hepatic metabolism, and be excreted via the renal route .
Result of Action
Based on the known effects of similar compounds, it may influence cellular processes such as cell proliferation, migration, differentiation, and apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-benzyl-1-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHPPXZJEYFKMD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@H](C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Benzyl-1-methyl-piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.